2-Chloro-6-(trifluoromethyl)nicotinonitrile

描述

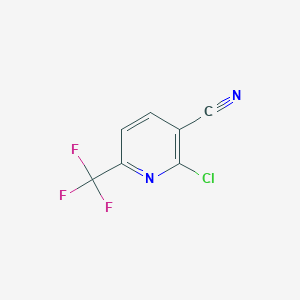

2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 386704-06-9, molecular formula: C₇H₂ClF₃N₂) is a halogenated pyridine derivative featuring a chloro substituent at position 2, a trifluoromethyl group at position 6, and a nitrile group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing sulfonamide derivatives , radiolabeled vanilloids , and cyanopyridine-based enzyme inhibitors . Its trifluoromethyl and nitrile groups enhance electron-withdrawing properties, influencing reactivity and binding interactions in downstream applications. Industrial suppliers report a purity of 97% , with a melting point of 37–38°C and boiling point of 235.1°C .

属性

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSFASYGONAHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380913 | |

| Record name | 2-chloro-6-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-06-9 | |

| Record name | 2-chloro-6-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinitrile, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis Overview

2-Chloro-6-(trifluoromethyl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with chloro, trifluoromethyl, and nitrile functional groups. It serves as an important intermediate in agrochemical and pharmaceutical synthesis.

Primary Preparation Method via Chlorination of N-oxo Nicotinamide Derivatives

A prominent preparation method involves the chlorination of N-oxo nicotinamide derivatives under controlled temperature and reagent addition protocols. This method is detailed in patent CN109232413A and involves the following key steps:

- Starting material: N-oxo nicotinamide dissolved in an organic solvent (e.g., methylene chloride).

- Chlorinating agent: Thionyl chloride (SOCl₂) added dropwise at low temperature (15 ± 5 °C).

- Base addition: Pyridine added dropwise at 10 ± 5 °C to neutralize HCl generated.

- Temperature profile: After initial additions, the mixture is stirred at increasing temperatures sequentially: 10 °C, 35 °C, 55 °C, then heated to 100 °C for several hours to complete the reaction.

- Workup: The reaction mixture is concentrated by rotary evaporation under reduced pressure at 100 °C, then water is added at 65 °C, stirred, cooled, and filtered to isolate the wet product of this compound.

Table 1: Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature (°C) | Time |

|---|---|---|---|

| Dissolution | N-oxo nicotinamide in CH₂Cl₂ | Room temp | - |

| Addition of SOCl₂ | Dropwise addition | 15 ± 5 | 1 hour |

| Addition of Pyridine | Dropwise addition | 10 ± 5 | 2 hours |

| Stirring | Stir at 10 °C | 10 ± 5 | 30 minutes |

| Heating | Sequential temperature increase | 35 ± 10 | 1 hour |

| Heating | Further increase | 55 ± 5 | 1 hour |

| Final heating | High temperature | 95–100 | 4 hours |

| Concentration | Rotary evaporation at reduced P | 100 | Until no visible liquid |

| Hydrolysis and isolation | Add water, stir, cool, filter | 65 → 20 | 2 hours + 30 minutes |

This method yields the desired chloro-nicotinonitrile product with high purity and is scalable for industrial production.

Alternative Synthetic Routes and Process Variations

Additional synthetic approaches for related trifluoromethylated nicotinonitriles involve multi-step cyclization and chlorination reactions starting from cyanacetamide and trifluoromethylated ketoesters. These methods typically include:

- Cyclization of cyanacetamide with ethyl trifluoroacetoacetate.

- Chlorination using phosphorus oxychloride (POCl₃) in the presence of catalysts such as tetramethylammonium chloride.

- Controlled reaction temperatures around 80–90 °C.

- Reaction times of 2–4 hours.

This approach achieves yields around 82% and allows for fine-tuning of reaction parameters to optimize purity and minimize byproducts.

Industrial Production Considerations

Industrial-scale synthesis often employs:

- High-pressure reactors or continuous flow systems.

- Optimized reagent feed rates and temperature control to enhance reaction efficiency.

- Use of organic bases to neutralize acid byproducts.

- Post-reaction purification via filtration and solvent evaporation.

The goal is to maximize yield and product purity while ensuring process safety and environmental compliance.

Comparative Table of Synthetic Routes

化学反应分析

Types of Reactions

2-Chloro-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Electrophilic Substitution: Formation of brominated or nitrated derivatives.

Reduction: Formation of 2-chloro-6-(trifluoromethyl)nicotinamide.

科学研究应用

Medicinal Chemistry

The compound is primarily researched for its potential as a pharmaceutical intermediate. Its structure allows for various modifications that can lead to the development of new therapeutic agents.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of 2-chloro-6-(trifluoromethyl)nicotinonitrile exhibit significant anticancer activity. For instance, modifications to the trifluoromethyl group have been shown to enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

| Compound Derivative | Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| Modified Derivative A | High | |

| Modified Derivative B | Very High |

Agrochemicals

In agrochemical applications, this compound serves as a building block for the synthesis of herbicides and insecticides. Its trifluoromethyl group contributes to increased lipophilicity, enhancing the bioavailability of the active ingredients.

Case Study: Herbicide Development

Research has demonstrated that formulations containing this compound show improved efficacy against specific weed species compared to traditional herbicides.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Coating Applications

Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and chemical resistance, making it valuable in protective coatings for industrial applications.

| Polymer Type | Addition of this compound | Properties Enhanced |

|---|---|---|

| Polyurethane | Yes | Chemical resistance, durability |

| Epoxy | Yes | Thermal stability |

作用机制

The mechanism of action of 2-Chloro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .

相似化合物的比较

Substituent Variations and Electronic Effects

Key Comparisons:

Electronic Effects:

Physicochemical Properties

Melting Points and Solubility:

- This compound has a melting point of 37–38°C , lower than its methyl ester derivative (Methyl 2-chloro-6-(trifluoromethyl)nicotinate, oil form) .

- Hydroxy-substituted analogs (e.g., 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile ) exhibit higher solubility in polar solvents due to hydrogen bonding.

Photophysical Behavior:

- Studies on 2-oxonicotinonitriles indicate that electron-withdrawing groups (e.g., CF₃) redshift absorption and fluorescence spectra compared to donor substituents . This property is critical for applications in optoelectronics or fluorescent probes.

生物活性

2-Chloro-6-(trifluoromethyl)nicotinonitrile, also known as 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile, is an organic compound with the molecular formula C7H2ClF3N2. This compound has garnered interest due to its unique structural features, which include a chloro group and a trifluoromethyl group attached to a pyridine ring, influencing its chemical behavior and biological properties. This article reviews the biological activity of this compound, highlighting its potential applications in pharmaceuticals and other fields.

- Molecular Weight : 206.55 g/mol

- Melting Point : 35-38 °C

- Boiling Point : Approximately 235 °C

The presence of both a nitrile and fluorinated groups suggests potential interactions with various biological targets, making it relevant for drug development.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 5 to 52 nM against cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells .

The biological activity is believed to be mediated through interactions with specific receptors or enzymes. For example, molecular modeling studies indicate that the hydrophobic interactions between the trifluoromethyl group and the receptor's hydrophobic pockets are crucial for the compound's activity against TRPV1-mediated neuropathic pain .

Study on TRPV1 Antagonism

In a study focusing on neuropathic pain models, derivatives of this compound were synthesized and evaluated for their antagonistic effects on TRPV1 receptors. The findings indicated that these compounds could block capsaicin-induced hypothermia and exhibited potent antiallodynic activity .

Cytotoxicity Testing

Another investigation assessed the cytotoxic potential of various derivatives against human cancer cell lines using the MTT assay. The results highlighted that certain substituted derivatives displayed enhanced cytotoxicity, with IC50 values significantly lower than those of standard reference compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | Contains methyl instead of a nitrile group | Potentially different biological activity profile |

| 3-Amino-2-chloro-6-trifluoromethylpyridine | Amino group substitution | Enhanced solubility and therapeutic uses |

| 2-Chloro-6-trifluoromethylnicotinic acid | Carboxylic acid instead of nitrile | Different reactivity patterns due to acidic nature |

This table illustrates how variations in functional groups can significantly impact the chemical behavior and biological activity of similar compounds.

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects. Preliminary data suggest that compounds similar to this compound may exhibit acute toxicity and irritant properties. Specifically, it has been classified as causing serious eye irritation and potential skin sensitization .

常见问题

Q. What are the standard synthetic routes for 2-Chloro-6-(trifluoromethyl)nicotinonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or multistep reactions starting from commercially available precursors. For example, one route involves reacting this compound with amines under controlled conditions (e.g., phosphorus oxychloride as a chlorinating agent at elevated temperatures) . Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency .

- Catalysts : Base catalysts (e.g., KOH) improve substitution reactions .

- Temperature : Reactions often require 80–120°C to achieve optimal yields . Yield optimization involves iterative adjustments to solvent ratios, reaction time, and purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing enzyme inhibitors and bioactive heterocycles. For instance:

- Enzyme inhibition : Derivatives target indoleamine-2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy .

- Radiolabeled probes : Used in studying receptor-ligand interactions (e.g., TRPV1 vanilloid receptors) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitrile groups influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to specific positions. The nitrile group facilitates nucleophilic attacks, enabling Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki coupling : Palladium catalysts enable aryl boronic acid coupling at the 2-position .

- Challenges : Steric hindrance from the trifluoromethyl group may require bulky ligands (e.g., XPhos) to enhance efficiency .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions?

Discrepancies in yields (e.g., 65–85%) arise from:

Q. How can computational methods predict biological activity of derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models assess interactions with targets like IDO1. Key steps include:

- Ligand preparation : Protonation states and tautomer enumeration .

- Binding affinity validation : Correlate docking scores with IC values from enzymatic assays . Recent studies highlight the nitrile group’s role in forming hydrogen bonds with heme cofactors in IDO1 .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。